Diethyl 2,2-diethoxyvinylphosphonate
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Overview
Description
Diethyl 2,2-diethoxyvinylphosphonate is an organophosphorus compound with the molecular formula C10H23O5P. It is a clear, colorless liquid that is used in various chemical reactions and applications. The compound is known for its role in the synthesis of α,β-alkenal derivatives and its use in various condensation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2-diethoxyvinylphosphonate can be synthesized through the reaction of diethyl phosphite with acetaldehyde diethyl acetal. The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-diethoxyvinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted phosphonates.
Condensation Reactions: It is used in the synthesis of α,β-alkenal derivatives through two-carbon homologation.
Radical Reactions: The compound can form α-phosphovinyl radicals via radical trapping sequences.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
p-Toluenesulfonic acid and other strong acids are used as catalysts in condensation reactions.Major Products
Substituted Phosphonates: Formed through nucleophilic substitution reactions.
α,β-Alkenal Derivatives: Produced via condensation reactions with aldehydes and ketones.
Scientific Research Applications
Diethyl 2,2-diethoxyvinylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2,2-diethoxyvinylphosphonate involves its ability to undergo nucleophilic substitution and condensation reactions. The compound’s phosphonate group acts as an electrophile, allowing it to react with various nucleophiles. In biological systems, its derivatives can inhibit enzymes by mimicking natural substrates and binding to active sites .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonoacetaldehyde diethyl acetal: Similar in structure and reactivity, used in similar synthetic applications.
Diethyl phosphite: A precursor in the synthesis of diethyl 2,2-diethoxyvinylphosphonate.
Dimethyl 2,2-diethoxyvinylphosphonate: Another similar compound with slightly different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity in forming α,β-alkenal derivatives and its use in radical trapping sequences. Its ability to act as a versatile reactant in various chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
34159-39-2 |
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Molecular Formula |
C10H21O5P |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,1-diethoxyethene |
InChI |
InChI=1S/C10H21O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h9H,5-8H2,1-4H3 |
InChI Key |
ZICVSLPURHACID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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